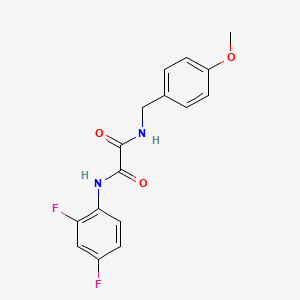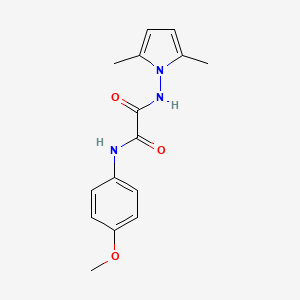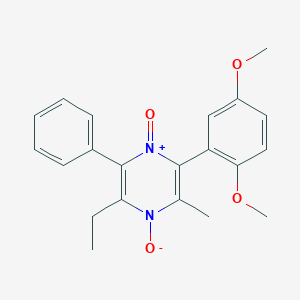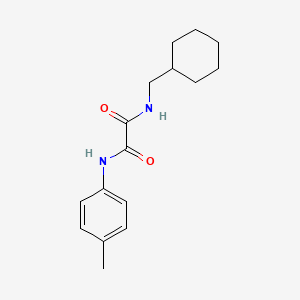
N-(2,4-difluorophenyl)-N'-(4-methoxybenzyl)ethanediamide
説明
N-(2,4-difluorophenyl)-N'-(4-methoxybenzyl)ethanediamide, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DFB belongs to the class of compounds known as amidines, which have been shown to have a wide range of biological activities.
作用機序
The exact mechanism of action of N-(2,4-difluorophenyl)-N'-(4-methoxybenzyl)ethanediamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. Additionally, this compound has been shown to inhibit the activity of the proteasome, a cellular complex that is involved in the degradation of proteins. In Alzheimer's disease, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to play a role in the development of the disease.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell proliferation. Additionally, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of tumors. In Alzheimer's disease, this compound has been shown to reduce the levels of amyloid-beta peptides, leading to a decrease in neuroinflammation and neuronal damage.
実験室実験の利点と制限
One of the main advantages of N-(2,4-difluorophenyl)-N'-(4-methoxybenzyl)ethanediamide for lab experiments is its reproducibility and stability, which makes it a reliable tool for scientific research. Additionally, this compound has been shown to have low toxicity in animal models, making it a relatively safe compound to work with. However, one limitation of this compound is its solubility, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several future directions for research on N-(2,4-difluorophenyl)-N'-(4-methoxybenzyl)ethanediamide, including the development of new synthetic methods to improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. One area of particular interest is the use of this compound in combination with other anticancer agents, which may enhance its efficacy and reduce the risk of drug resistance. Finally, more research is needed to explore the potential of this compound as a treatment for other diseases, such as Parkinson's disease and Huntington's disease.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The synthesis method of this compound is efficient and reproducible, making it a viable option for the synthesis of this compound in large quantities. This compound has a wide range of potential therapeutic applications, including as an anticancer agent and as a treatment for Alzheimer's disease. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application. While there are some limitations to working with this compound, there are also many future directions for research on this compound, which may lead to the development of new treatments for a range of diseases.
科学的研究の応用
N-(2,4-difluorophenyl)-N'-(4-methoxybenzyl)ethanediamide has been shown to have a wide range of potential therapeutic applications, including as an anticancer agent and as a treatment for Alzheimer's disease. In preclinical studies, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Additionally, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
特性
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[(4-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O3/c1-23-12-5-2-10(3-6-12)9-19-15(21)16(22)20-14-7-4-11(17)8-13(14)18/h2-8H,9H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGZBILVYCVGBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide](/img/structure/B4393165.png)
![8-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(1-methyl-2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4393171.png)
![methyl [9-(4-fluorophenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B4393188.png)


![3-[2-(3-bromo-4-methoxyphenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4393212.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4393217.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-4-methoxybenzenesulfonamide](/img/structure/B4393223.png)


![N-butyl-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B4393241.png)

![3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4393249.png)

